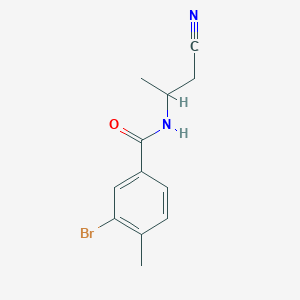
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or RDEA119. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide involves the inhibition of protein kinases, particularly PDK1, mTORC1, and mTORC2. By inhibiting these protein kinases, 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide can block various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its ability to inhibit multiple protein kinases. This makes it a potentially useful tool for studying various cellular processes. However, one limitation is that it may not be specific to a particular protein kinase, which could lead to off-target effects.
Future Directions
There are several future directions for the study of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other cellular processes, such as autophagy and metabolism. Additionally, it may be useful to develop more specific inhibitors of the protein kinases targeted by 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide.
Synthesis Methods
The synthesis of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been described in the literature. The synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with N-(1-cyanopropan-2-yl)-4-methylbenzamide in the presence of triethylamine. The final step involves the reaction of the intermediate with bromine to yield 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide.
Scientific Research Applications
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a number of protein kinases, including PDK1, mTORC1, and mTORC2. These protein kinases are involved in various cellular processes, such as cell growth, proliferation, and survival.
properties
IUPAC Name |
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-3-4-10(7-11(8)13)12(16)15-9(2)5-6-14/h3-4,7,9H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRWUHFOAGUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

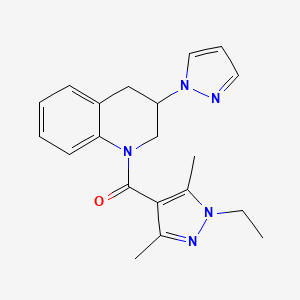
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
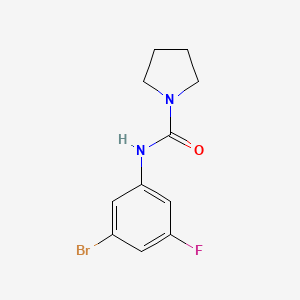
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
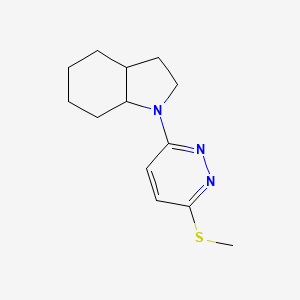
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

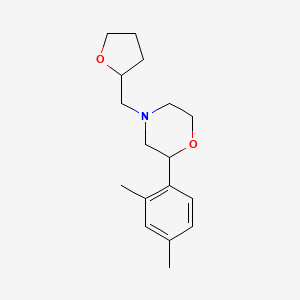

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)